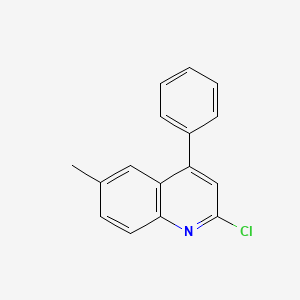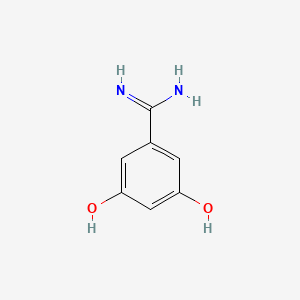
3,5-Dihydroxybenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dihydroxybenzimidamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzimidazole, characterized by the presence of two hydroxyl groups at the 3rd and 5th positions and an amidine group at the 1st position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzimidamide typically involves the reaction of 3,5-dihydroxybenzoic acid with ammonia or an amine under specific conditions. One common method is the condensation reaction between 3,5-dihydroxybenzoic acid and ammonium chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions: 3,5-Dihydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amidine group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,5-dihydroxybenzoquinone.
Reduction: Formation of 3,5-dihydroxybenzylamine.
Substitution: Formation of various substituted benzimidamides depending on the substituent used.
科学研究应用
3,5-Dihydroxybenzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3,5-Dihydroxybenzimidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The amidine group can interact with nucleophilic sites on proteins or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
3,5-Dihydroxybenzoic acid: Similar structure but lacks the amidine group.
Benzimidazole: The parent compound without hydroxyl or amidine substitutions.
3,5-Dihydroxybenzamide: Similar structure but with an amide group instead of an amidine group.
Uniqueness: 3,5-Dihydroxybenzimidamide is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
1134331-37-5 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
3,5-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,10-11H,(H3,8,9) |
InChI 键 |
LXCMFWXRKJJBDY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1O)O)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


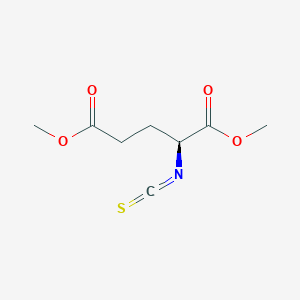



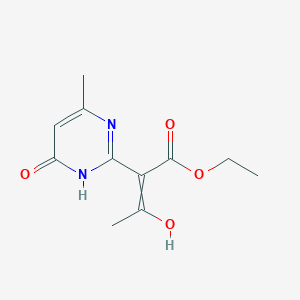
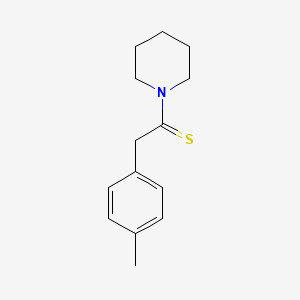

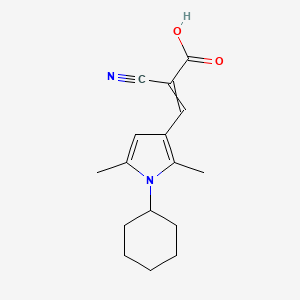
![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)

